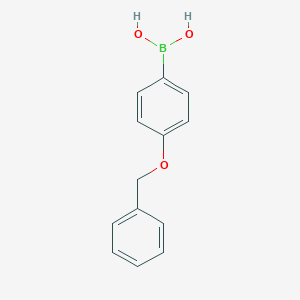

4-Benzyloxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHEIDWSIAXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370205 | |

| Record name | 4-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146631-00-7 | |

| Record name | 4-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Benzyloxyphenylboronic Acid

Strategic Approaches to C-B Bond Formation

The direct introduction of a boronic acid group onto an aromatic ring is a cornerstone of modern organic synthesis. For 4-benzyloxyphenylboronic acid, this involves the borylation of a precursor molecule, typically 4-benzyloxy-substituted aryl halides or the direct functionalization of the C-H bond.

Transition metal catalysis has revolutionized the synthesis of arylboronic acids, providing mild and versatile routes with broad functional group tolerance. nih.gov Palladium, iridium, and nickel catalysts are at the forefront of these methodologies.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a widely used method for synthesizing arylboronates from aryl halides or triflates. beilstein-journals.orgorganic-chemistry.orgacs.org The reaction typically employs a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. nih.govorganic-chemistry.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. organic-chemistry.orgresearchgate.net This is followed by a crucial transmetalation step with a boryl species, and subsequent reductive elimination to yield the arylboronate and regenerate the Pd(0) catalyst. researchgate.net The choice of base is critical, with tertiary amines like triethylamine (B128534) often being effective for the selective formation of the carbon-boron bond. organic-chemistry.orgacs.org

The nature of the ligand coordinated to the palladium center significantly influences the catalyst's activity and stability. nih.gov Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like XPhos and SPhos have been shown to be effective in promoting the borylation of various aryl halides, including those that are less reactive. nih.govbeilstein-journals.orgnih.gov Recent developments have even led to solvent-free, mechanochemical palladium-catalyzed borylation methods, offering a more sustainable approach. beilstein-journals.org

Table 1: Key Parameters in Palladium-Catalyzed Borylation of Aryl Halides

| Parameter | Description | Examples |

| Catalyst | The palladium source that facilitates the reaction. | PdCl₂(dppf), Pd(OAc)₂, Pd(dba)₂ |

| Ligand | A molecule that binds to the metal center, influencing its reactivity. | dppf, XPhos, SPhos, cataCXium A |

| Boron Reagent | The source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) |

| Base | Activates the boron reagent and facilitates catalyst regeneration. | KOAc, K₃PO₄, Et₃N |

| Solvent | The medium in which the reaction is conducted. | Dioxane, Toluene (B28343), DMF |

This table provides a summary of common components used in palladium-catalyzed borylation reactions.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes, offering a complementary approach to traditional cross-coupling methods. acs.orgillinois.edu These reactions typically utilize an iridium catalyst, often in conjunction with a bidentate ligand, to selectively activate and borylate C-H bonds. organic-chemistry.org The regioselectivity is often governed by steric factors, favoring borylation at the least hindered position. illinois.edu For substrates like benzyloxybenzene, this methodology allows for the direct conversion of a C-H bond on the aromatic ring to a C-B bond. acs.orgnih.govberkeley.edu

Mechanistic studies suggest that the catalytic cycle involves the formation of an iridium-boryl complex, which then undergoes oxidative addition to a C-H bond, followed by reductive elimination to furnish the borylated product. acs.orgnih.gov The development of high-throughput screening methods has accelerated the discovery of optimal ligand and catalyst systems for specific substrates. acs.org

Nickel catalysis offers a more cost-effective and sustainable alternative to palladium for the synthesis of arylboronic acids. organic-chemistry.orgnih.gov Nickel catalysts have been successfully employed in the borylation of aryl halides, pseudohalides, and even robust C-O bonds in aryl ethers. organic-chemistry.orgnsf.govsci-hub.se These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org

For instance, nickel catalysts in combination with ligands like PPh₃ and a base such as DIPEA have proven effective for the borylation of aryl halides with tetrahydroxydiboron. nih.gov A notable advantage is the ability of some nickel systems to catalyze borylation at room temperature. organic-chemistry.org Furthermore, nickel catalysis has been extended to the challenging activation of C-O bonds, as demonstrated in the borylation of aryl 2-pyridyl ethers, where the pyridyloxy group acts as a convertible directing group. sci-hub.se

Table 2: Comparison of Transition Metal-Catalyzed Borylation Methods

| Catalyst | Typical Substrates | Key Advantages |

| Palladium | Aryl halides, triflates | Well-established, broad scope, high yields |

| Iridium | Arenes (C-H bonds) | Direct functionalization, atom economy |

| Nickel | Aryl halides, pseudohalides, aryl ethers | Cost-effective, mild conditions, unique reactivity |

This table summarizes the general characteristics of the three main transition metals used in borylation reactions for arylboronic acid synthesis.

An alternative strategy for C-B bond formation involves the reaction of an organometallic nucleophile with an electrophilic boron source. This approach is particularly useful for substrates that can readily form organometallic reagents.

The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a classical and straightforward method for synthesizing boronic acids. google.comgoogle.com In the context of this compound, the corresponding Grignard reagent, 4-benzyloxyphenylmagnesium halide, can be prepared from 4-benzyloxybromobenzene (B18167). This organometallic intermediate is then reacted with an electrophilic boron species like triisopropyl borate, followed by acidic workup to yield the desired boronic acid. organic-chemistry.org

This method is often carried out at low temperatures to prevent multiple additions of the Grignard reagent to the boron center. google.com The use of LiCl can facilitate the formation of the Grignard reagent. organic-chemistry.org While effective, this method's functional group tolerance can be a limitation compared to transition metal-catalyzed approaches. google.com

Electrophilic Borylation of Arylmetal Intermediates

Lithium-Halogen Exchange Pathways

Lithium-halogen exchange is a powerful and rapid method for the preparation of organolithium compounds, which can then be trapped with an appropriate electrophile to yield the desired product. In the context of this compound synthesis, this pathway typically begins with a halogenated precursor, such as 4-benzyloxybromobenzene or 4-benzyloxyiodobenzene.

The core of the method involves the treatment of the aryl halide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C or lower) to prevent side reactions. harvard.edu This exchange is remarkably fast, often outpacing proton transfer, which allows for tolerance of certain functional groups. harvard.edu The resulting aryllithium species, 4-(benzyloxy)phenyllithium, is then quenched with a boron electrophile, such as trialkyl borate (e.g., trimethyl borate or triisopropyl borate), to form a boronate intermediate. Subsequent acidic workup hydrolyzes this intermediate to afford the final this compound. The choice between aryl bromide and iodide precursors can influence reaction rates, with iodides generally being more reactive. harvard.edu

A general representation of this two-step, one-pot synthesis is as follows:

Lithium-Halogen Exchange: 4-Benzyloxyphenyl-X + R-Li → 4-Benzyloxyphenyl-Li + R-X (where X = Br, I)

Borylation & Hydrolysis: 4-Benzyloxyphenyl-Li + B(OR')₃ → Intermediate → 4-Benzyloxyphenyl-B(OH)₂

While highly effective, the process requires stringent anhydrous conditions and cryogenic temperatures to manage the high reactivity of the organolithium reagents. researchgate.net

| Precursor | Reagents | Conditions | Yield | Reference |

| 4-Benzyloxybromobenzene | 1) n-BuLi, 2) B(OiPr)₃, 3) H₃O⁺ | THF, -78 °C | 73% (for a similar system) | researchgate.net |

| Aryl Iodide | 1) t-BuLi, 2) Benzaldehyde (as electrophile example) | Pentane-ether, -78 °C to 23 °C | 64% (for a similar system) | harvard.edu |

Direct Boronylation via Aromatic C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical route that avoids the pre-functionalization (i.e., halogenation) of the starting material. researchgate.net For the synthesis of arylboronic acids, iridium- and rhodium-catalyzed C-H borylation are prominent methods. tcichemicals.comhw.ac.uk These reactions typically employ a catalyst, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and an appropriate ligand to control reactivity and selectivity. smolecule.com

In the case of a substrate like benzyloxybenzene, the directing effect of the benzyloxy group is crucial. This group can direct the borylation to the ortho or para positions. nih.gov For instance, palladium-catalyzed C-H olefination studies on (benzyloxy)benzene derivatives have shown a preference for functionalization at the ortho-position. nih.gov However, by carefully selecting the catalyst and ligand system, regioselectivity can be controlled. For example, bulky iridium-based catalysts have been developed that exhibit high para-selectivity in the C-H borylation of substituted benzenes. tcichemicals.com

This approach is highly valued for its applicability in late-stage functionalization of complex molecules, as it often shows high tolerance for various functional groups. tcichemicals.com The direct C-H borylation of benzyloxybenzene would proceed as follows, typically yielding the boronate ester which is then hydrolyzed.

| Catalyst System | Substrate | Borylating Agent | Key Feature | Reference |

| Iridium Complex / Bulky Ligand | Substituted Benzenes | B₂pin₂ | High para-selectivity | tcichemicals.com |

| Rhodium(Ind)(SIDipp)(COE) | Benzene | B₂pin₂ | Effective at 80 °C | hw.ac.uk |

| Palladaelectro-catalysis | (Benzyloxy)benzene | N/A (Olefination example) | ortho-selectivity | researchgate.netnih.gov |

Flow Chemistry Approaches to Boronic Acid Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, including boronic acids. smolecule.comd-nb.info This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, require precise control over reaction time and temperature, or involve hazardous intermediates. uni-muenchen.deresearchgate.net

Lithium-halogen exchange reactions are prime candidates for adaptation to flow chemistry. The use of microreactors with high surface-area-to-volume ratios allows for superior heat transfer, enabling precise temperature control of the rapid and exothermic lithiation step, even at cryogenic temperatures. smolecule.commdpi.com This enhanced control improves safety and can lead to higher yields and purities by minimizing side reactions. Following the lithiation in one reactor module, the stream can be immediately mixed with the borylating agent in a second module before quenching, minimizing the lifetime of the unstable aryllithium intermediate. uni-muenchen.de

Key Advantages of Flow Synthesis for Boronic Acids:

Enhanced Safety: Small reactor volumes limit the amount of hazardous reagents (e.g., n-BuLi) and unstable intermediates present at any given time. d-nb.info

Improved Heat Transfer: Allows for precise control of highly exothermic reactions like lithiation.

Reduced Reaction Times: Continuous processing can significantly shorten reaction times compared to batch methods.

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactor lines. mdpi.com

A study on a similar Suzuki-Miyaura reaction highlighted a reduction in reaction time from 18 hours in batch to 2-4 hours in a flow system.

Photoinduced Borylation Strategies

Photoinduced borylation has become a valuable and increasingly popular method for synthesizing organoboron compounds under mild conditions. nih.gov These reactions harness the energy of visible light to generate highly reactive intermediates that can facilitate transformations not easily achieved by thermal methods. uni-regensburg.de The strategies can involve transition-metal photocatalysis, organic photoredox catalysis, or direct photoactivation of reactants. nih.govuni-regensburg.de

For the synthesis of arylboronates from aryl halides, photoinduced methods offer a transition-metal-free alternative. For example, a reaction catalyzed by 1-methylbenzimidazole (B167850) in an aqueous phase has been reported to borylate aryl halides efficiently at room temperature. rsc.org Other systems utilize organic dyes or pyridine (B92270) derivatives as catalysts to initiate a radical borylation process upon irradiation with visible light. nih.gov These radical pathways often involve the formation of a boryl radical from a diboron reagent, which then engages with the aryl halide. rsc.orgnih.gov

Recent advancements have even enabled the photoinduced borylation of robust, unactivated carbon-heteroatom bonds, expanding the scope of accessible starting materials. uni-regensburg.de This approach is noted for its operational simplicity and high functional group tolerance. rsc.org

| Method | Catalyst/Conditions | Substrate | Key Feature | Reference |

| Organic Photocatalysis | 1-Methylbenzimidazole, light | Aryl Halides | Transition-metal-free, aqueous phase | rsc.org |

| Pyridine Catalysis | 4-Phenylpyridine, visible light | Alkyl Bromides | Radical formation pathway | nih.gov |

| Direct Photoactivation | DMSO anion, light | Aryl Halides, Fluorides | No transition metals or catalysts needed | uni-regensburg.de |

| EDA Complex Formation | Isoquinoline/B₂pin₂, visible light | Arenes (C-H borylation) | High regioselectivity | mdpi.com |

Functional Group Interconversions and Protective Group Strategies

The benzyloxy group and the boronic acid moiety in this compound are central to its utility, necessitating robust strategies for their installation, removal, and modification to suit multistep synthetic sequences.

Benzyloxy Group Installation and Removal

The benzyl (B1604629) ether serves as a common and stable protecting group for hydroxyl functionalities. mpg.de

Installation: The benzyloxy group is typically installed via the Williamson ether synthesis. This involves deprotonating a phenolic precursor, such as 4-hydroxyphenylboronic acid, with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with benzyl bromide or benzyl chloride. organic-chemistry.org For substrates sensitive to basic conditions, protection can be achieved under acidic catalysis using benzyl trichloroacetimidate. organic-chemistry.org

Removal (Debenzylation): While stable, the benzyl ether can be removed under various conditions.

Catalytic Hydrogenolysis: The most common method involves hydrogenation using a palladium on carbon catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene). This cleaves the ether to yield the free phenol (B47542) and toluene. organic-chemistry.org However, this method is incompatible with other reducible functional groups like alkenes or alkynes. mpg.de

Lewis Acid Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. organic-chemistry.org The BCl₃·SMe₂ complex is a milder variant that allows for debenzylation while tolerating a range of other functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, a process that can be facilitated by photoirradiation under visible light, making it possible in the presence of sensitive groups. mpg.deorganic-chemistry.org

| Method | Reagents | Key Features | Reference |

| Installation | |||

| Williamson Ether Synthesis | Benzyl Bromide, K₂CO₃, DMF | Standard, efficient method | organic-chemistry.org |

| Acidic Conditions | Benzyl trichloroacetimidate, TfOH | For base-sensitive substrates | organic-chemistry.org |

| Removal | |||

| Catalytic Hydrogenolysis | Pd/C, H₂ | Common, but reduces other groups | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, selective over silyl (B83357) ethers, esters | organic-chemistry.org |

| Photo-oxidative Cleavage | DDQ, visible light | Mild, tolerates azides, alkenes | mpg.de |

Conversion to Boronate Esters for Enhanced Stability and Reactivity (e.g., Pinacol (B44631) Esters)

Boronic acids can be challenging to purify by chromatography and may undergo dehydration to form boroxines or protodeboronation under certain conditions. To enhance their stability and ease of handling, they are frequently converted into boronate esters, with the pinacol ester being the most common. rsc.orgsigmaaldrich.com 4-(Benzyloxy)phenylboronic acid pinacol ester is a stable, crystalline solid that is readily purified by silica (B1680970) gel chromatography. sigmaaldrich.comboronmolecular.com

The conversion is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. google.com Boronate esters, like the pinacol derivative, are generally more stable towards hydrolysis and oxidation than the free boronic acids. rsc.org They are highly effective coupling partners in Suzuki-Miyaura reactions and can be used directly or hydrolyzed back to the boronic acid if needed. smolecule.com The use of boronic esters as protecting groups for diols is also a well-established strategy in carbohydrate chemistry, highlighting their versatile nature. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the conditions of a chemical reaction is a critical task in synthetic chemistry, traditionally guided by intuition and iterative, single-variable adjustments. prismbiolab.com However, modern approaches increasingly rely on data-driven methods and a deeper understanding of the interplay between various reaction components to enhance yield, reduce reaction times, and improve product purity. prismbiolab.com For boronic acid synthesis, this involves a careful selection of solvents, bases, and additives.

Research into palladium-catalyzed conjugate additions of arylboronic acids has shown that solvent polarity can significantly impact reaction conversion. A preliminary screen for a specific reaction indicated that polar, coordinating solvents like THF, DME, and dioxane hindered the reaction, while non-polar solvents such as toluene promoted higher conversions. nih.gov In transition-metal-free cross-coupling reactions involving arylboronic acids, solvent choice also proved crucial, with systems like THF-H₂O, toluene-H₂O, and CH₂Cl₂-H₂O all demonstrating high efficacy. thieme-connect.com The presence of a small amount of water is often essential for the reaction's success. thieme-connect.com

Table 1: Effect of Solvent on a Palladium-Catalyzed Conjugate Addition of Phenylboronic Acid Conditions: Phenylboronic acid (0.50 mmol), 3-methylcyclohexen-2-one (0.25 mmol), Pd(OCOCF₃)₂ (5 mol %), and (S)-t-BuPyOx (6 mol %) in solvent (1 mL) for 24 h. Data sourced from Mauleón, P., et al. (2008). nih.gov

| Entry | Solvent | Conversion (% NMR Yield) |

| 1 | THF | 10 |

| 2 | DME | <5 |

| 3 | Dioxane | <5 |

| 4 | Toluene | 65 |

| 5 | ClCH₂CH₂Cl | 75 |

Bases play a fundamental role in the synthesis and application of boronic acids, particularly in Suzuki-Miyaura couplings. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the palladium catalytic cycle. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). thieme-connect.comresearchgate.net The choice of base can affect reaction rates and yields; for instance, K₃PO₄ is used in autonomous optimization experiments, while Cs₂CO₃ has been found to be highly effective in certain metal-free coupling reactions. thieme-connect.comresearchgate.net

Additives can further enhance reaction outcomes. In cases where palladium(II) halide catalysts are used, halogen abstraction via an additive like silver triflate (AgOTf) can rescue reactivity, although it may impact enantioselectivity. nih.gov Other additives, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) in combination with water, have been shown to accelerate reactions. nih.gov The use of radical scavengers has also been employed to investigate reaction mechanisms, helping to confirm that certain transformations proceed via an ionic pathway rather than a radical one. thieme-connect.com

Table 2: Effect of Base on a Transition-Metal-Free Cross-Coupling Reaction Conditions: 4-Methoxyphenylboronic acid (1.3 equiv), cinnamyl bromide (1.0 equiv), base (1.5 equiv), in THF-H₂O (10:1) at 80˚C for 18 h. Data sourced from Ueda, M., et al. (2012). thieme-connect.com

| Entry | Base | Yield (%) |

| 1 | K₃PO₄ | 51 |

| 2 | K₂CO₃ | 66 |

| 3 | Cs₂CO₃ | 90 |

| 4 | None | 0 |

Microwave-assisted organic synthesis (MAOS) has become an established method for accelerating chemical reactions. mdpi.com By using microwave irradiation to heat reactions, this technique can significantly reduce reaction times, often from hours to minutes, while also improving yields and selectivity. researchgate.netbeilstein-journals.org The process is considered a green chemistry approach as it can lead to easier work-ups and reduced energy consumption. mdpi.com

This methodology has been successfully applied to a wide range of reactions, including aldol (B89426) condensations, the synthesis of various heterocyclic scaffolds like pyrroles and triazines, and Biginelli reactions. mdpi.comresearchgate.netrsc.orgmdpi.com For the synthesis of a compound like this compound or its derivatives, microwave irradiation could be employed to expedite key steps, such as the formation of the aryl-boron bond or in subsequent coupling reactions. The benefits include rapid and efficient synthesis, potentially under solvent-free conditions, which aligns with the goals of modern, sustainable chemistry. mdpi.comresearchgate.net For example, a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids was developed, showcasing the method's ability to streamline synthetic processes in an environmentally friendly manner. beilstein-journals.org

Purification and Characterization Techniques for Research Applications

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound for its use in further research applications.

Standard purification methods for boronic acids include recrystallization and column chromatography. Recrystallization from an appropriate solvent system, such as acetonitrile (B52724), can yield highly pure crystalline material. ambeed.com For more challenging separations of byproducts or unreacted starting materials, flash column chromatography using a silica gel stationary phase and a solvent gradient (e.g., hexane/ethyl acetate) is a common and effective technique. liverpool.ac.uk

The structural confirmation and purity assessment of the final product are achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure, ensuring the correct placement of the benzyloxy and boronic acid groups on the phenyl ring. nih.gov

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are used to determine the molecular weight of the compound and to identify any impurities or intermediates from the reaction.

Infrared (IR) and Raman Spectroscopy : IR and Raman spectra provide information about the functional groups present in the molecule, such as the B-O and O-H stretches of the boronic acid and the C-O-C stretch of the benzyl ether. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for validating the purity of the synthesized compound by separating it from any remaining contaminants.

Iii. Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxyphenylboronic Acid in Catalysis

Participation in Metal-Catalyzed Cross-Coupling Reactions

4-Benzyloxyphenylboronic acid is a key participant in various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups. The versatility and functional group tolerance of the Suzuki-Miyaura reaction have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and functional materials. scbt.comnih.gov

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.orgwikipedia.org This reaction is prized for its mild conditions and compatibility with a wide range of functional groups. nih.gov The general scheme involves the formation of a new carbon-carbon single bond, leading to the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: libretexts.orgkochi-tech.ac.jp

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. libretexts.orgmdpi.com The reactivity of the organohalide in this step generally follows the trend: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Transmetalation: This is a crucial step where the organic group from the organoboron reagent (in this case, the 4-benzyloxyphenyl group) is transferred to the palladium(II) center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic borate (B1201080) species, which then reacts with the palladium(II) complex. wikipedia.orgnih.gov This transfer displaces the halide or other leaving group from the palladium.

Reductive Elimination: In the final step, the two organic groups (R¹ and the 4-benzyloxyphenyl group) on the palladium(II) center are coupled, forming the desired biaryl product (R¹-Ar). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgkochi-tech.ac.jp

The electronic and steric properties of the substituents on both the boronic acid and the organohalide coupling partner significantly influence the efficiency of the Suzuki-Miyaura reaction.

Electronic Effects: The benzyloxy group on this compound is generally considered to be electron-donating through resonance, which can influence the nucleophilicity of the arylboronic acid. On the coupling partner, electron-withdrawing groups on the aryl halide tend to accelerate the rate-limiting oxidative addition step, leading to higher reaction rates. vu.nlresearchgate.net Conversely, electron-rich aryl halides can be more challenging substrates. researchgate.net

Steric Effects: Steric hindrance on either coupling partner can impede the reaction. Bulky substituents near the reacting centers can hinder the approach of the reagents to the palladium catalyst, slowing down the oxidative addition and reductive elimination steps. nih.govyoutube.com For instance, the coupling of sterically demanding aryl chlorides often requires more specialized and bulky ligands to achieve good yields. researchgate.net

The interplay of these effects is demonstrated in the following table, which shows the varied success of coupling different aryl bromides with phenylboronic acid, illustrating general reactivity trends applicable to substituted boronic acids like this compound.

| Aryl Bromide | Substituent Type | Conversion (%) | Reaction Time |

| 4-Bromobenzaldehyde | Electron-withdrawing | 100 | 50 min |

| 2-Bromobenzonitrile | Electron-withdrawing | 100 | 50 min |

| 4-Bromotoluene | Electron-donating | 100 | 2 h |

| 4-Bromoanisole | Electron-donating | 100 | 2 h |

| 4-Bromobenzyl bromide | Electron-withdrawing (on ring) | 80 | 24 h |

| 4-Bromophenol | Electron-donating | 92 | 2 h |

This table is illustrative of general substituent effects in Suzuki-Miyaura coupling and is based on data for phenylboronic acid. vu.nl

The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling.

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgyonedalabs.com Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine (B1218219) ligands or other reagents in the reaction mixture. yonedalabs.com

Ligands: The ligand plays a multifaceted role by stabilizing the palladium center, influencing its reactivity, and modifying the steric and electronic environment. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are highly effective, particularly for challenging substrates like aryl chlorides. nih.gov Bidentate phosphine ligands and N-heterocyclic carbenes (NHCs) have also been developed to enhance catalytic activity and stability. libretexts.orgwikipedia.org The design of ligands is an active area of research, with a focus on creating more active, stable, and versatile catalysts. nih.govmdpi.com

Bases and solvents are not merely reaction media but play an active role in the catalytic cycle.

Bases: The base is crucial for activating the boronic acid to facilitate transmetalation. wikipedia.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). yonedalabs.comresearchgate.net The strength and nature of the base can significantly affect the reaction outcome. For instance, strong bases have been shown to accelerate the coupling of sterically hindered boronic acids. acs.org The base can also influence the formation of the active palladium species. nih.govresearchgate.net

Solvents: A variety of organic solvents are used, including toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com Often, a co-solvent of water is added, which can help to dissolve the inorganic base and facilitate the formation of the active borate species. yonedalabs.com The choice of solvent can impact catalyst solubility, reaction temperature, and the rate of the individual steps in the catalytic cycle. Green solvents like glycerol (B35011) are also being explored to make the reaction more environmentally benign. scielo.br

The following table summarizes the effect of different bases on a model Suzuki-Miyaura coupling reaction.

| Base | Yield (%) |

| Na₂CO₃ | 98 |

| K₂CO₃ | 95 |

| K₃PO₄ | 92 |

| NaOH | 85 |

| KOH | 88 |

| NaOAc | 75 |

| TEA (Triethylamine) | 60 |

This table illustrates the impact of different bases on a model reaction, highlighting the generally high efficacy of inorganic bases. researchgate.net

While homogeneous palladium catalysts are highly active, their separation from the product and reuse can be challenging. Heterogeneous catalysts, where palladium is immobilized on a solid support, offer a solution. mdpi.com However, a significant issue with many supported palladium catalysts is the leaching of palladium species into the reaction medium, which can lead to a loss of catalytic activity and product contamination. acs.orgrsc.org

Strategies to mitigate palladium leaching include:

Strong Ligand-Support Interactions: Covalently attaching ligands to the support material can create a more stable and less leachable catalyst. researchgate.net

Encapsulation: Encapsulating palladium nanoparticles within a porous support, such as a metal-organic framework (MOF) or polymer, can physically prevent their release. rsc.org

Magnetic Supports: Using magnetic nanoparticles (e.g., Fe₃O₄) as the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

Optimized Support Materials: Materials with high surface area and specific functionalities, such as functionalized silica (B1680970), carbon nanotubes, and graphene, can enhance catalyst stability and minimize leaching. researchgate.netpreprints.org

Inductively Coupled Plasma (ICP) analysis is often used to quantify the extent of metal leaching. Studies have shown that with well-designed heterogeneous catalysts, palladium leaching can be reduced to very low levels, allowing for multiple catalyst recycles with minimal loss of activity. mdpi.comrsc.org For example, a catalyst system was reported to be recycled 10 times with very low palladium ion leaching of approximately 1%. mdpi.com

Oxidative Heck Reactions

The oxidative Heck reaction, also known as the Heck-Matsuura reaction, represents a significant variation of the traditional Heck reaction. wikipedia.org Unlike the classical method that utilizes aryl halides or triflates, the oxidative version employs organoboron compounds, such as this compound, as the arylating agent. This reaction is catalyzed by a palladium(II) species and requires an oxidant to regenerate the active catalyst. hw.ac.uk

The general mechanism of the oxidative Heck reaction involving an arylboronic acid proceeds through a different initial step compared to the standard Heck reaction. hw.ac.uk Instead of an oxidative addition of a Pd(0) catalyst to an aryl halide, the cycle begins with a transmetalation step between the arylboronic acid and the Pd(II) catalyst. hw.ac.uk This is followed by migratory insertion of the alkene into the newly formed palladium-carbon bond. A subsequent β-hydride elimination releases the arylated alkene product and a hydridopalladium(II) species. The final step involves the oxidation of the resulting Pd(0) back to the active Pd(II) state, often facilitated by an oxidant like molecular oxygen, benzoquinone, or copper(II) salts. hw.ac.uk

A key advantage of the oxidative Heck reaction is that it often proceeds under milder conditions, without the need for high temperatures or strong bases that are sometimes required in the traditional Heck reaction. hw.ac.uk This methodology has been successfully applied to the synthesis of complex molecules, including dienes and polyenes, with high regio- and stereoselectivity. nih.gov For instance, the oxidative Heck vinylation has been shown to be effective in coupling non-resonance stabilized olefins with vinyl boronic esters, a transformation that was previously challenging. nih.gov

Specific research has demonstrated the utility of arylboronic acids in oxidative Heck reactions for the synthesis of 3,3-diarylallylamine derivatives. rsc.org In these cases, using an arylboronic acid as the coupling partner under mild conditions effectively suppressed the competing C-H activation pathway, leading to high selectivity for the desired product. rsc.org

Table 1: Examples of Oxidative Heck Reactions with Arylboronic Acids

| Olefin Substrate | Arylboronic Acid | Catalyst System | Oxidant | Product Type | Reference |

| Cinnamylamine Derivatives | Phenylboronic acid | Pd(OAc)₂ | Air (O₂) | 3,3-Diarylallylamines | rsc.org |

| Acyclic Alkenes | Arylboronic acids | Pd(II)/Sulfoxide | Various | Substituted Alkenes | hw.ac.uk |

| Terminal Olefins | Vinyl boronic esters | Pd(II)/Sulfoxide | Not specified | Dienes and Polyenes | nih.gov |

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura and oxidative Heck reactions, this compound and its derivatives are valuable partners in a range of other cross-coupling methodologies. These reactions expand the toolkit for constructing complex molecular architectures.

One notable example is the Chan-Lam coupling reaction , which enables the formation of carbon-heteroatom bonds, typically C-O, C-N, C-S, and C-Se bonds. This copper-catalyzed reaction utilizes boronic acids as the aryl source and couples them with alcohols, amines, thiols, and their derivatives. The reaction is often performed under mild conditions, frequently at room temperature and open to the air, making it an attractive method for late-stage functionalization.

Another important application is in conjugate addition reactions . Arylboronic acids can add to α,β-unsaturated carbonyl compounds in a 1,4-fashion, a process that can be catalyzed by transition metals like rhodium or palladium. nih.govrug.nlcaltech.edurug.nl This reaction is a powerful tool for the enantioselective synthesis of β-aryl carbonyl compounds. For instance, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to enones have been developed, achieving high enantioselectivities with the use of chiral ligands. rug.nlrug.nl Similarly, palladium-catalyzed systems have been employed for the asymmetric conjugate addition of arylboronic acids to various cyclic enones and heterocyclic acceptors like chromones. caltech.edu

Furthermore, aryltrifluoroborates, which can be readily prepared from the corresponding boronic acids, are excellent coupling partners in various palladium-catalyzed cross-coupling reactions. nih.gov They exhibit enhanced stability compared to boronic acids and have been successfully used in the coupling with benzyl (B1604629) halides to form methylene-linked biaryl systems. nih.gov This highlights the versatility of the boronic acid functional group, which can be easily converted to other boron derivatives to suit specific reaction requirements.

Boronic Acid as a Catalyst in Organic Transformations

While widely recognized as reagents in cross-coupling reactions, boronic acids, including this compound, can also function as catalysts themselves. nih.gov Their catalytic activity primarily stems from their nature as mild, organic-soluble Lewis acids. nih.gov

Lewis Acid Catalysis by Boronic Acids

Boronic acids act as Lewis acids due to the electron-deficient boron atom, which possesses a vacant p-orbital. wikipedia.org This allows them to accept a pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate. wikipedia.org This interaction activates the substrate towards nucleophilic attack or other transformations. wikipedia.org Unlike many metal-based Lewis acids, organoboron acids are generally stable, have low toxicity, and can often be used in aqueous solutions, aligning with the principles of green chemistry. nih.gov

The Lewis acidity of boronic acids can be tuned by modifying the substituents on the aryl ring. Electron-withdrawing groups enhance the Lewis acidity, while electron-donating groups diminish it. This tunability allows for the rational design of boronic acid catalysts for specific applications.

Activation of Hydroxy Functional Groups

A significant application of boronic acid catalysis is the activation of hydroxyl groups in alcohols, carboxylic acids, and oximes. ualberta.ca Arylboronic acids can reversibly form covalent bonds with hydroxyl groups, creating boronate esters. ualberta.ca This transient activation facilitates subsequent transformations, avoiding the need for stoichiometric activating reagents. ualberta.ca

For example, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts benzylation of arenes with benzylic alcohols. ualberta.ca The boronic acid activates the alcohol by coordinating to the hydroxyl group, polarizing the C-O bond and promoting the formation of a carbocationic intermediate that is then attacked by the arene. ualberta.ca

Conjugate Additions and Cycloadditions

Boronic acids can catalyze conjugate addition reactions, often by activating the α,β-unsaturated substrate. By coordinating to the carbonyl oxygen, the boronic acid increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

In the realm of cycloaddition reactions, boronic acids have been employed as catalysts for Diels-Alder reactions. Similar to other Lewis acids, they can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. This catalytic approach often allows the reaction to proceed under milder conditions and can influence the stereochemical outcome.

Radical Generation from Boronic Acids and Esters

Arylboronic acids and their esters can serve as precursors for the generation of aryl radicals under oxidative conditions. acs.orgrsc.orgnih.gov This provides an alternative to traditional methods of radical generation, such as those starting from aryl halides or diazonium salts. nih.gov The generated aryl radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. iaea.org

Several methods have been developed for the oxidative generation of aryl radicals from arylboronic acids. These include the use of transition metal oxidants like manganese(III) acetate, as well as systems involving silver(I)/persulfate. rsc.orgnih.gov Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from boronic acids under mild conditions. nih.goviaea.org

Once generated, these aryl radicals can undergo various transformations. For instance, in the presence of an aromatic solvent, they can participate in homolytic aromatic substitution reactions to form biaryls. acs.org They can also be trapped intramolecularly, as demonstrated in "borono-Pschorr" type cyclizations to synthesize polycyclic aromatic compounds like dibenzofurans and fluorenones. nih.gov This approach avoids the need for potentially hazardous diazonium salt precursors. nih.gov

The ability to generate radicals from stable and readily available arylboronic acids like this compound opens up new avenues for synthetic chemists to explore novel bond formations and construct complex molecular scaffolds. rsc.org

Photoredox Activation of Boronic Acids

The generation of carbon-centered radicals from stable organic molecules is a cornerstone of modern synthetic chemistry. nih.gov Photoredox catalysis, which utilizes visible light to promote single-electron transfer (SET) processes, has emerged as a powerful method for activating otherwise unreactive species. nih.govd-nb.info Arylboronic acids, including this compound, have high oxidation potentials and are not easily oxidized. d-nb.info However, through the merger of photoredox catalysis with other activation strategies, they can serve as effective precursors to aryl radicals.

The general mechanism for photoredox activation involves a photocatalyst (PC), typically a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye, that absorbs visible light to reach an electronically excited state (PC*). princeton.educam.ac.uk This highly energetic excited state is a potent oxidant (or reductant) and can engage in a single-electron transfer with a suitable substrate. d-nb.info In the context of boronic acid activation, the excited photocatalyst oxidizes a more electron-rich form of the boronic acid, an "ate" complex, which then fragments to produce an aryl radical. nih.gov This process avoids the need for harsh conditions or strong stoichiometric oxidants that were previously required. d-nb.info The resulting aryl radical is a highly reactive intermediate capable of participating in a wide array of synthetic transformations, such as C-C bond-forming reactions. nih.gov

Lewis Base Catalysis in Radical Formation

A key challenge in the photoredox activation of arylboronic acids is their inherent stability and high oxidation potential. d-nb.info A pivotal strategy to overcome this is the use of a co-catalyst, specifically a Lewis base. nih.govresearchgate.net This dual catalytic approach involves the interaction of the Lewis acidic boron center of the boronic acid with a Lewis base. researchgate.netmaastrichtuniversity.nl

In solution, boronic acids like this compound can exist in equilibrium with their trimeric anhydride (B1165640) form, known as boroxines. nih.govresearchgate.net The boron atoms in both the monomeric acid and the boroxine (B1236090) are sp² hybridized and possess a vacant p-orbital, rendering them Lewis acidic. maastrichtuniversity.nl A Lewis base (e.g., quinuclidin-3-ol, 4-dimethylaminopyridine (B28879) (DMAP), or various phosphines) can donate a pair of electrons to this empty orbital. nih.govmaastrichtuniversity.nl This coordination forms a tetracoordinate boronate "ate" complex. maastrichtuniversity.nl

This "ate" complex is significantly more electron-rich than the neutral boronic acid or boroxine. nih.gov The formation of this redox-active complex substantially lowers the oxidation potential of the organoboron species, making it susceptible to single-electron oxidation by the excited photocatalyst. nih.govcam.ac.uk Following the SET event, the resulting radical anion rapidly undergoes cleavage of the carbon-boron bond to release the desired aryl radical, in this case, the 4-benzyloxyphenyl radical. nih.gov This synergistic combination of a Lewis base and a photoredox catalyst provides a mild and efficient pathway for generating aryl radicals from stable arylboronic acids for use in further chemical reactions. researchgate.net

| Component | Role in Catalytic System |

| Arylboronic Acid | Precursor to the aryl radical. |

| Photocatalyst (PC) | Absorbs visible light to become an excited-state oxidant (PC*). Initiates the single-electron transfer (SET). |

| Lewis Base (LB) | Coordinates to the boron center to form a redox-active "ate" complex, lowering the oxidation potential. |

| Visible Light | Energy source to excite the photocatalyst. |

Advanced Mechanistic Studies

To move beyond plausible catalytic cycles and gain a precise understanding of reaction pathways, advanced mechanistic studies are employed. These techniques provide detailed insights into transition states, reactive intermediates, and the specific roles of catalysts and reagents, which is crucial for reaction optimization and the design of new transformations.

Computational Chemistry and DFT Calculations for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms involving organoboron compounds. researchgate.netrsc.orgnih.gov DFT calculations allow for the mapping of potential energy surfaces, providing critical information about the thermodynamics and kinetics of individual reaction steps. researchgate.netrsc.org

By calculating the free energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed catalytic cycle. researchgate.net This allows for the identification of the rate-determining step and can help explain experimental observations such as yield and selectivity. nih.govrsc.org For instance, in palladium-catalyzed reactions involving arylboronic acids, DFT studies have been used to compare different mechanistic pathways, such as those involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles, and to understand the origins of regioselectivity and enantioselectivity. researchgate.netrsc.org

In the context of photoredox and Lewis base-catalyzed radical formation, DFT can be used to:

Model the structure of the Lewis base-boronic acid "ate" complex.

Calculate the change in oxidation potential upon complex formation.

Investigate the energetics of the C–B bond cleavage following single-electron oxidation.

Probe the stability and reactivity of the resulting aryl radical intermediate. rsc.org

These computational insights provide a molecular-level understanding that complements experimental findings and guides future catalyst and reaction development. acs.org

In Situ Spectroscopic Analysis of Reaction Intermediates

While computational studies provide a theoretical framework, in situ spectroscopic techniques offer direct experimental evidence of species present during a chemical reaction. These methods monitor the reaction mixture in real-time without disturbing the system, allowing for the detection and characterization of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying reactions involving boronic acids. acs.org

¹¹B NMR is particularly informative as it directly probes the boron nucleus. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination environment of the boron atom. A trigonal, sp²-hybridized boronic acid gives a characteristic signal, while the formation of a tetrahedral, sp³-hybridized boronate "ate" complex upon addition of a Lewis base or during transmetalation results in a distinct upfield shift. mdpi.comnsf.govacs.org This allows for direct observation of the key activation step.

Low-temperature rapid injection NMR has been used to detect and characterize pre-transmetalation intermediates in cross-coupling reactions, which contain Pd-O-B linkages. illinois.edu

¹H, ¹³C, and ¹⁹F NMR are also used to monitor the consumption of starting materials and the formation of products and intermediates over time, enabling detailed kinetic analysis. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can distinguish between different boron species. acs.org The vibrational frequencies for B-O and O-H bonds in a free boronic acid differ from those in a boronate ester or a coordinated "ate" complex, providing a method to track these transformations. cdnsciencepub.commdpi.com Systematic studies combining experimental IR with computational modeling help to assign specific vibrational bands to boronic acid, boroxine, and boronate ester species. acs.org

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with electrochemical cells to monitor reactions in situ. bohrium.com This method allows for the detection and structural confirmation of fleeting intermediates and products in the reaction mixture, providing valuable mechanistic data. bohrium.com

| Spectroscopic Technique | Information Provided | Relevant Intermediates/Species |

| ¹¹B NMR | Boron hybridization (sp² vs. sp³) and coordination environment. | Boronic acid, Boroxine, Boronate "ate" complex. mdpi.comnsf.gov |

| ¹H, ¹⁹F NMR | Reaction kinetics, substrate consumption, product formation. | Starting materials, products, stable intermediates. nih.gov |

| Infrared (IR) | Vibrational modes of functional groups (B-O, O-H). | Boronic acid vs. boronate ester/complex. acs.orgcdnsciencepub.com |

| Mass Spectrometry (MS) | Molecular weight and structure of transient species. | Reaction intermediates and products. bohrium.com |

Iv. Applications of 4 Benzyloxyphenylboronic Acid in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique structure of 4-benzyloxyphenylboronic acid makes it an ideal building block for creating sophisticated organic molecules. Its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, allows for the direct connection of the benzyloxyphenyl moiety to other aromatic or vinyl systems.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent motifs in medicinal chemistry, natural products, and materials science. gre.ac.uk this compound is an excellent coupling partner in these reactions, providing a straightforward method to introduce a protected phenol (B47542) group into a biaryl structure. The reaction typically involves the coupling of the boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The general scheme for this transformation is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction with this compound.

The efficiency of this reaction allows for the synthesis of a diverse library of biaryl compounds. The reaction conditions can be optimized to achieve high yields with various aryl halides. mdpi.com The benzyloxy group is generally stable under these conditions and can be removed later via hydrogenolysis to reveal the corresponding hydroxybiphenyl derivative.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide (Ar-X) | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | Dioxane/H₂O | >95% mdpi.com |

| 4-Bromobenzoyl chloride | Pd₂(dba)₃ | K₂CO₃ | Toluene (B28343) | High mdpi.com |

This interactive table summarizes typical conditions and outcomes for the synthesis of biaryl compounds using this compound.

Beyond simple biaryls, this compound is instrumental in synthesizing molecules that incorporate heterocyclic rings. These structures are of immense interest in pharmaceutical research. The Suzuki-Miyaura coupling is again the primary method, allowing for the direct attachment of the 4-benzyloxyphenyl group to a halogenated heterocycle. This strategy has been employed to create complex structures containing rings such as pyridines, pyrimidines, indoles, and quinolines. Cyclocondensation reactions involving boronic acids are also a known route to forming boron-containing heterocyles. aablocks.com

For instance, coupling this compound with a bromo-substituted pyridine (B92270) derivative yields a pyridyl-phenyl ether scaffold, a common feature in biologically active compounds. The reaction proceeds under standard palladium-catalyzed conditions, demonstrating the broad applicability of this building block.

The field of stereoselective synthesis has begun to explore the use of chiral organoboron compounds. While less common than carbon-centered chirality, molecules that are stereogenic at the boron atom are gaining attention for their unique properties. rsc.org Derivatives of this compound can be employed in stereoselective transformations. For example, by converting the boronic acid to a chiral boronate ester using a chiral diol, it is possible to induce asymmetry in subsequent reactions.

These chiral boronate esters can participate in stereoselective processes, such as asymmetric additions to carbonyls or in catalyst-controlled coupling reactions, to generate enantiomerically enriched products. The development in this area focuses on creating configurationally stable four-coordinate boron species that can transfer chirality effectively. rsc.org

Introduction of Fluorine Atoms via Electrophilic Fluorination

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, including metabolic stability and binding affinity. brynmawr.edu Electrophilic fluorination is a modern method for creating C-F bonds. wikipedia.org Arylboronic acids and their derivatives can serve as nucleophilic partners in these reactions. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources that can convert arylboronic acids to the corresponding aryl fluorides. brynmawr.edunih.gov

The reaction is believed to proceed through an initial interaction between the boronic acid and the electrophilic fluorine reagent, leading to the formation of a C-F bond and displacement of the boron moiety. This provides a regioselective method for fluorination, as the fluorine atom is introduced specifically at the position previously occupied by the boronic acid group.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |  |

This interactive table displays common reagents used for the electrophilic fluorination of organoboron compounds.

Synthesis of Substituted Isoindolines via Palladium-Catalyzed Cascade Reactions

This compound is a key component in sophisticated palladium-catalyzed cascade reactions designed to build complex polycyclic molecules from simple starting materials. One notable application is the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally related to isoindolines. In a documented example, a cascade reaction of an N-propargyl-2-iodobenzamide with this compound leads to the formation of these complex heterocyclic structures. nih.gov

The sequence involves an initial intramolecular cyclocarbopalladation of the starting amide, followed by a Suzuki-Miyaura coupling with the boronic acid to install the 4-benzyloxyphenyl group. nih.gov This process demonstrates the power of cascade reactions to rapidly build molecular complexity, with the boronic acid playing a critical role in the final bond-forming step.

Ruthenium-Catalyzed Hydrogenation

Ruthenium-based catalysts are highly effective for various hydrogenation reactions. nih.gov While the aromatic rings of this compound are generally stable, the benzyl (B1604629) ether linkage is susceptible to hydrogenolysis. In the presence of a ruthenium catalyst (e.g., Ru/C) and a hydrogen source, the C-O bond of the benzyl ether can be cleaved.

This transformation is a standard deprotection strategy, converting this compound into 4-hydroxyphenylboronic acid and toluene. This reaction is synthetically valuable as it allows the benzyloxy group to function as a robust protecting group throughout a multi-step synthesis, which can then be cleanly removed in a final step to unmask the phenol functionality. Ruthenium catalysts are particularly noted for their efficiency in hydrogenating N-heterocycles and other functional groups under relatively mild conditions. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxyphenylboronic acid |

| Selectfluor (F-TEDA-BF₄) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Toluene |

| 1-Bromo-4-fluorobenzene |

| 4-Bromobenzoyl chloride |

| 2-Iodobenzamide |

| N-propargyl-2-iodobenzamide |

Derivatization for Enhanced Stability and Reactivity

While this compound is a valuable reagent, its inherent instability can present challenges in organic synthesis. Boronic acids, in general, are susceptible to degradation pathways such as protodeboronation and trimerization into boroxines. To overcome these limitations, derivatization into more stable forms is a common and effective strategy. The most prevalent derivatization involves the conversion of the boronic acid to a boronic ester, with pinacol (B44631) esters being widely utilized. digitellinc.comrsc.org

The primary advantage of converting this compound to its pinacol ester, 2-(4-benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the significant enhancement in stability. mdpi.comnih.gov Boronic esters, particularly pinacol esters, exhibit greater stability towards air and moisture compared to their corresponding boronic acids. rsc.org This increased stability simplifies handling, storage, and purification, as they are often stable to silica (B1680970) gel chromatography, a technique that can be problematic for free boronic acids. digitellinc.comorganic-chemistry.org

Derivatization not only improves stability but also modulates the reactivity of the boron species. Generally, boronic acids are considered more reactive than boronic esters in Suzuki-Miyaura cross-coupling reactions due to the reduced Lewis acidity of the boron center in the ester form. rsc.orgresearchgate.net However, this is not a universal rule, and the choice between a boronic acid and its ester derivative often depends on the specific reaction conditions and substrates. In some cases, using a boronic ester can lead to higher yields of the desired biaryl products compared to the corresponding boronic acid. organic-chemistry.orgresearchgate.netacs.org The ester group can influence the transmetalation step in the catalytic cycle, and certain hindered esters may react more slowly. nih.gov For instance, studies have shown that glycol boronic esters can transfer their aryl group significantly faster than the parent arylboronic acid. nih.gov

The synthesis of these derivatives is typically straightforward. For example, this compound can be reacted with pinacol in a suitable solvent like diethyl ether, often in the presence of a drying agent such as magnesium sulfate, to yield the corresponding pinacol ester. orgsyn.org

The development of new derivatizing agents continues to expand the toolkit for chemists. For instance, 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to offer even greater stability on silica gel and provide higher yields in Suzuki-Miyaura couplings compared to both the boronic acids and their pinacol ester counterparts. organic-chemistry.orgresearchgate.net This enhanced stability is attributed to the dynamic protection of the boron atom's empty orbital by the ethyl groups. researchgate.net

Table 1: Comparative Properties of this compound and its Derivatives

| Derivative Type | General Stability | General Reactivity in Suzuki-Miyaura Coupling | Notes |

| Free Boronic Acid | Prone to degradation (protodeboronation, boroxine (B1236090) formation). digitellinc.com | Generally more reactive than esters. researchgate.netnih.gov | Purification by chromatography can be challenging. organic-chemistry.org |

| Pinacol Ester (Bpin) | More stable to air, moisture, and chromatography than the free acid. digitellinc.comrsc.orgmdpi.com | Often less reactive than the corresponding boronic acid; may require longer reaction times. nih.gov | Widely used and commercially available. rsc.org |

| Tetraethylethylene Glycol Ester (Epin) | Superior stability on silica gel compared to Bpin and free acid. organic-chemistry.orgresearchgate.net | Can provide higher yields than both the free acid and pinacol ester. organic-chemistry.orgresearchgate.net | Enhanced stability is due to dynamic protection of the boron center. researchgate.net |

V. Research Frontiers in Medicinal Chemistry and Biological Applications

Design and Synthesis of Biologically Active Compounds

4-Benzyloxyphenylboronic acid serves as a key intermediate in the synthesis of compounds targeting a range of biological processes. Its utility in Suzuki-Miyaura coupling reactions, a cornerstone of modern medicinal chemistry, allows for the creation of complex molecules with tailored biological activities.

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including virulence and biofilm formation. The inhibition of quorum sensing is a promising strategy to control bacterial infections without inducing widespread resistance. Research has identified several boronic acids as effective inhibitors of quorum sensing in the marine bacterium Vibrio harveyi.

In a study identifying antagonists of bacterial quorum sensing, this compound was discovered to be a potent inhibitor. researchgate.netresearchgate.net The inhibitory activity of a series of boronic acid compounds was evaluated, and their half-maximal inhibitory concentrations (IC50) were determined.

| Compound | IC50 (μM) against Vibrio harveyi |

|---|---|

| 3-Fluoro-4-methylphenylboronic acid | 9 ± 5 |

| 4-(Methoxycarbonyl)phenylboronic acid | 5 ± 2 |

| This compound | 4 ± 1 |

These findings highlight the potential of this compound as a scaffold for the development of novel anti-infective agents that target bacterial communication systems. researchgate.netresearchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk The development of kinase inhibitors is a major focus of modern drug discovery. Boronic acids have emerged as a privileged scaffold in medicinal chemistry, and their derivatives are being explored as potential kinase inhibitors. mdpi.comnih.gov While the direct application of this compound in synthesized kinase inhibitors is not extensively documented in publicly available research, the broader class of boronic acid-containing compounds has shown promise in this area. For instance, novel boronic acid-containing pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors have been identified with anticancer properties. mdpi.com The synthesis of various kinase inhibitors often involves palladium-catalyzed cross-coupling reactions, where boronic acids are key reagents. nih.govelsevierpure.com

The rise of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Research in this area has explored a wide variety of chemical scaffolds. One study detailed the synthesis and evaluation of benzyloxy-4-oxopyridin benzoate (B1203000) derivatives for their antimalarial and antiproliferative activities. nih.gov While this research focuses on benzyloxy-containing compounds, the direct incorporation of this compound was not specified. However, the synthesis of other antimalarial compounds, such as certain chalcone (B49325) derivatives, has been reported, highlighting the ongoing search for novel therapeutic structures. researchgate.net

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases. One approach involves the synthesis of compounds that can protect neurons from damage. A study on the synthesis of tertiary propargylic boronic esters has demonstrated a method for creating complex acyclic structures with controlled stereochemistry. nih.gov This methodology, which utilizes boronic esters, could potentially be adapted for the synthesis of novel neuroprotective agents. The versatility of boronic acids and their esters in constructing intricate molecular architectures makes them valuable tools in the pursuit of new therapies for neurological disorders.

Pyridone alkaloids are a class of natural products with diverse and potent biological activities, including antiproliferative effects. The synthesis of these complex molecules often relies on strategic chemical reactions. A collective synthesis of several 4-hydroxy-2-pyridone alkaloids has been achieved using a Suzuki-Miyaura cross-coupling reaction as a key step to construct the densely substituted pyridone core. nih.gov This powerful carbon-carbon bond-forming reaction typically utilizes a boronic acid as one of the coupling partners. libretexts.orgorganic-chemistry.org While the specific use of this compound in the synthesis of the reported pyridone alkaloids is not explicitly detailed, its structural features make it a plausible candidate for creating analogues of these natural products for structure-activity relationship studies in the development of new anticancer agents.

The development of glucose-responsive insulin (B600854) formulations is a major goal in diabetes management to create "smart" therapies that can automatically regulate blood glucose levels. Phenylboronic acids are known to reversibly bind to diols, such as glucose. This property is being exploited to create insulin derivatives that are activated in response to high glucose concentrations.

Research has demonstrated a strategy for the chemical modification of insulin with aliphatic phenylboronic acid conjugates to promote both long-lasting and glucose-responsive activity. nih.gov These synthetic insulin derivatives have shown the ability to rapidly reverse blood glucose in diabetic mouse models following a glucose challenge. nih.gov

One study describes the synthesis of a trehalose-boronic acid hydrogel for glucose-responsive insulin delivery and stabilization. nih.gov In this system, a trehalose (B1683222) glycopolymer is cross-linked with a boronic acid end-functionalized PEG to encapsulate insulin. The release of insulin is triggered by the competitive displacement of the trehalose by glucose, which binds more strongly to the boronic acid. nih.gov This research highlights the utility of boronic acids in creating intelligent drug delivery systems.

Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable complex. The phenylboronic acid (PBA) group, a key feature of this compound, has garnered significant attention for its ability to form reversible covalent bonds with molecules containing cis-diol groups. This reactivity is central to its application in bioconjugation.

The boronic acid group can react with cis-diol functionalities present on the surfaces of biomolecules such as glycoproteins, carbohydrates, and ribonucleosides. This interaction allows for the stable, yet reversible, attachment of these biomolecules to surfaces functionalized with this compound. This capability is crucial for the development of biosensors, diagnostic arrays, and materials for affinity chromatography where specific capture and release of biological targets are required. The reversible nature of the boronate ester bond is particularly advantageous, as it allows for the release of the bound biomolecule under specific conditions, such as a change in pH.

The principle of targeted drug delivery is to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing systemic side effects. nih.gov Phenylboronic acid and its derivatives have become valuable tools in this field, particularly in cancer therapy. nih.gov Many cancer cells overexpress sialic acid residues on their surfaces, which contain the cis-diol groups necessary for binding with boronic acids. nih.gov

By incorporating this compound into nanocarriers like micelles, liposomes, or polymers, a drug delivery system can be engineered to specifically recognize and bind to these cancer cells. nih.gov This targeting mechanism enhances the delivery of cytotoxic drugs directly to the tumor site. Researchers have developed various PBA-based systems that demonstrate pH-responsive drug release, further improving therapeutic precision. uchile.cl For example, a drug-loaded nanocarrier decorated with PBA can remain stable in the bloodstream and, upon reaching the slightly acidic tumor microenvironment, release its therapeutic payload. uchile.cl

| Drug Delivery System Type | Targeting Moiety | Therapeutic Agent (Example) | Targeted Cells/Tissue | Key Feature |

|---|---|---|---|---|

| Polymeric Nanocomplex | Phenylboronic acid (PBA) | Doxorubicin (DOX) | Cancer cells with overexpressed sialic acid | Tumor-specific targeting nih.gov |

| Functionalized Copolypeptides | Phenylboronic acid (PBA) | Anticancer Drugs | Cancer cells | Responsive drug release nih.gov |

| Fructose-Coated Mixed Micelles | PBA-terminated polymer | Anticancer Drugs | HepG2 cells (Hepatocellular carcinoma) | pH-activated targeting via competitive binding uchile.cl |

| Polymer-Lipid-Peptide Nanoparticles | Peptides (e.g., iRGD) | Doxorubicin (DOX) | Tumor vasculature | Targets tumor microenvironment frontiersin.org |

Development of PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical oncology to visualize and quantify metabolic processes and receptor expression in the body. nih.gov The development of novel PET imaging agents, or radiotracers, is essential for advancing diagnostic capabilities. nih.gov

A promising strategy for creating new PET agents involves the use of boronic acid precursors. researchgate.net Specifically, aryl boronic esters can be used in copper-mediated radiofluorination reactions to introduce the positron-emitting isotope Fluorine-18 (¹⁸F) onto an aromatic ring. researchgate.net Given its structure, this compound is a suitable candidate to serve as a precursor molecule for such a synthesis. By replacing the boronic acid group with ¹⁸F, it could be converted into a PET tracer. The benzyloxy group could also be modified to include targeting moieties that direct the tracer to specific biological targets, such as enzymes or cell surface receptors, allowing for the visualization of disease-related processes.

| Radionuclide | Half-life | Positron Emission (%) | Common Production Reaction |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 minutes | 99.8% | ¹⁴N(p,α)¹¹C nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 minutes | 97% | ¹⁸O(p,n)¹⁸F |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | 22.7% | ⁸⁹Y(p,n)⁸⁹Zr |

| Gallium-68 (⁶⁸Ga) | 67.7 minutes | 89% | From ⁶⁸Ge/⁶⁸Ga generator |

Computational and Theoretical Studies in Drug Design

In modern drug discovery, computational methods are indispensable for predicting how a molecule will behave in a biological system, thereby saving significant time and resources. nih.govjabonline.in These in silico techniques can be applied to this compound to explore its potential as a therapeutic agent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). globalresearchonline.net This simulation helps researchers understand the binding mode and affinity between a potential drug and its protein target. jabonline.in

While specific docking studies on this compound are not widely published, research on closely related compounds illustrates the approach. For instance, a molecular docking study of 4-ethoxyphenyl boronic acid with the protein 6WJY revealed specific interactions with amino acid residues in the protein's binding site, such as Arg343. researchgate.net Such studies provide insight into the key interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. By applying these methods to this compound, scientists can screen it against various protein targets to identify potential therapeutic applications and guide the design of more potent derivatives.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 4-ethoxyphenyl boronic acid | 6WJY | -5.6 | Arg343 | Hydrogen Bond, Pi-Alkyl researchgate.net |